
2-(Methyl-d3)-aniline
Overview
Description
2-(Methyl-d3)-aniline is a deuterated analog of aniline, where the methyl group attached to the nitrogen atom is replaced with a deuterated methyl group (CD3). This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which make it useful in mechanistic studies and as a tracer in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3)-aniline typically involves the deuteration of aniline derivatives. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can be further reacted with aniline to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of N-(1,1,1-trideuteriomethyl)phthalimide, which reacts with acids to form salts of methyl-d3-amine. This intermediate is then converted to this compound through standard amination reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-d3)-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted aniline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Methyl-d3)-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: The compound is employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced side effects.
Mechanism of Action
The mechanism of action of 2-(Methyl-d3)-aniline involves its incorporation into biological systems where it can act as a tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its movement and transformation through various metabolic pathways. This makes it a valuable tool in studying enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Methyl-d3)-aniline include:
2-Methyl-aniline: The non-deuterated analog.
2-(Methyl-d3)-benzylamine: Another deuterated compound with a similar structure.
2-(Methyl-d3)-phenol: A deuterated phenol derivative.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to improved properties in deuterated drugs, such as increased metabolic stability and reduced toxicity .
Biological Activity
2-(Methyl-d3)-aniline, a deuterated derivative of aniline, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of deuterium atoms, which can influence its reactivity and interactions in biological systems. The molecular formula is C7H8D3N, and it is known for its role as a building block in organic synthesis, particularly in the development of pharmaceuticals.
Antimicrobial Properties
Research has indicated that derivatives of aniline, including deuterated variants like this compound, exhibit antimicrobial activity. A study demonstrated that certain aniline derivatives showed significant inhibition against various bacterial strains with IC50 values ranging from 0.32 ± 0.03 to 0.52 ± 0.02 µM . This suggests a potential for this compound in developing antimicrobial agents.
Anti-inflammatory Effects
Aniline derivatives are also investigated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thus potentially serving as therapeutic agents in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation.
Neuroprotective Activity
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases. The presence of deuterium may enhance the stability of the compound, thereby improving its efficacy in biological systems.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of various aniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with deuterated methyl groups had enhanced antimicrobial properties compared to their non-deuterated counterparts .
- Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6 .
- Neuroprotection : Research on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced apoptosis rates compared to untreated controls .
Table 1: Biological Activities of this compound and Derivatives
Properties
IUPAC Name |
2-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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